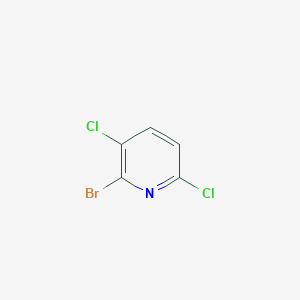

2-Bromo-3,6-dichloropyridine

描述

General Context and Significance of Polyhalogenated Pyridines in Chemical Sciences

Polyhalogenated pyridines are a class of organic compounds that feature a pyridine (B92270) ring substituted with multiple halogen atoms. These molecules serve as exceptionally versatile building blocks in organic synthesis. eurekalert.org The synthetic challenges associated with creating highly substituted pyridine derivatives directly from the parent pyridine ring underscore the strategic value of perhalogenated pyridines as starting materials. eurekalert.org Their utility stems from the reactivity of the carbon-halogen bonds, which can be selectively cleaved and functionalized through various transformations, including nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. researchgate.netnih.gov

The pyridine nucleus is a ubiquitous structural motif found in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals. nih.govnih.gov Consequently, polyhalogenated pyridines are crucial intermediates for the synthesis of these valuable products. chemimpex.com Their applications extend into materials science, where the incorporation of halogenated heterocyclic units can impart desirable properties such as conductivity or thermal stability. smolecule.com The ability to sequentially and selectively replace the halogen atoms allows for the construction of complex molecular architectures that would be difficult to access through other synthetic routes. rsc.orgacs.org This controlled functionalization is critical for creating libraries of compounds for drug discovery and for the development of novel ligands in organometallic chemistry. nih.gove3s-conferences.org

Strategic Importance of 2-Bromo-3,6-dichloropyridine as a Versatile Synthetic Precursor

This compound is a tri-substituted halogenated pyridine with significant potential as a synthetic precursor. Its strategic importance lies in the differential reactivity of its three halogen substituents, which enables chemists to perform selective and site-specific modifications. The pyridine ring is inherently electron-deficient, which activates positions C2, C4, and C6 towards nucleophilic attack. nih.govnih.gov In this compound, the presence of a bromine atom at the C2 position and chlorine atoms at the C3 and C6 positions creates a unique platform for sequential cross-coupling and substitution reactions.

Generally, in polyhalogenated pyridines containing different halogens, the carbon-bromine bond is more reactive than the carbon-chlorine bond in many transition-metal-catalyzed reactions, such as the Suzuki or Sonogashira couplings. rsc.org This reactivity difference allows for the selective functionalization of the C2 position while leaving the two chloro substituents intact for subsequent transformations. researchgate.netresearchgate.net Furthermore, the electronic environment of each halogen is distinct: the C2 and C6 positions are ortho to the ring nitrogen, making them highly activated, while the C3 position is in a meta-like position. This electronic differentiation, combined with the inherent reactivity differences between bromine and chlorine, provides a powerful tool for the regioselective synthesis of complex, unsymmetrically substituted pyridine derivatives. nih.govresearchgate.net This makes this compound a valuable intermediate for producing advanced materials, pharmaceuticals, and organocatalysts. researchgate.net

Below are the key properties of this compound.

| Property | Value |

| Molecular Formula | C₅H₂BrCl₂N |

| Molecular Weight | 226.89 g/mol |

| CAS Number | 866755-20-6 |

| Appearance | Light to pale yellow powder |

| Melting Point | 68-72 °C |

| Predicted XlogP | 2.8 |

Data sourced from PubChem and commercial supplier information. chemimpex.comuni.luaksci.com

Scope and Objectives of Research on the Chemical Compound

Research involving this compound is driven by the broader goals associated with the study of polyhalogenated heterocycles. A primary objective is to exploit its unique substitution pattern to develop highly selective and efficient synthetic methodologies. acs.org This includes exploring its reactivity in a wide range of chemical transformations to precisely control which halogen atom reacts, under what conditions.

Key research objectives include:

Developing Regioselective Functionalization Methods: A central goal is to establish robust protocols for the selective reaction at the C2 (bromo) position, followed by distinct reactions at the C6 and C3 (chloro) positions. This allows for the programmed introduction of three different functional groups onto the pyridine core.

Synthesis of Novel Bioactive Molecules: By using this compound as a scaffold, researchers aim to synthesize new compounds for evaluation in medicinal chemistry. chemimpex.come3s-conferences.org The pyridine core is a well-established pharmacophore, and the ability to create complex substitution patterns is crucial for tuning the biological activity and pharmacokinetic properties of potential drug candidates.

Creation of Advanced Materials and Ligands: The compound serves as a starting point for the synthesis of novel ligands for organometallic catalysis and for building blocks in materials science. smolecule.comresearchgate.net The specific arrangement of substituents can influence the electronic properties and coordination geometry of resulting metal complexes or the bulk properties of polymers.

Mechanistic Studies: Investigating the reaction mechanisms involved in the selective functionalization of this compound provides fundamental insights into the reactivity of polyhalogenated systems. nih.gov These studies help in designing more efficient catalysts and reaction conditions for broader applications.

Structure

2D Structure

属性

IUPAC Name |

2-bromo-3,6-dichloropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrCl2N/c6-5-3(7)1-2-4(8)9-5/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRMITIHCWOXLQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrCl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266119-41-8 | |

| Record name | 2-bromo-3,6-dichloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 3,6 Dichloropyridine

Historical and Established Synthetic Routes to the Compound

The primary and most established route for the synthesis of 2-bromo-3,6-dichloropyridine hinges on a two-step process starting from 2,6-dichloropyridine (B45657). This method involves the nitration of the pyridine (B92270) ring followed by the reduction of the nitro group and a subsequent Sandmeyer reaction.

The initial step is the nitration of 2,6-dichloropyridine to yield 2,6-dichloro-3-nitropyridine. This electrophilic substitution is typically carried out using a mixture of nitric acid and sulfuric acid. The directing effects of the chlorine atoms and the deactivating nature of the pyridine ring nitrogen favor the introduction of the nitro group at the 3-position.

The second and crucial stage involves the transformation of the nitro group into the desired bromine substituent. This is achieved through a two-part sequence beginning with the reduction of the nitro group to an amino group, yielding 3-amino-2,6-dichloropyridine (B189475). A common method for this reduction is the use of iron powder in an acidic medium, such as a mixture of water and alcohol containing ammonium (B1175870) chloride. prepchem.com This method is generally effective and provides the amino-substituted pyridine in good yield.

The final step in this established route is the Sandmeyer reaction. The 3-amino-2,6-dichloropyridine is first diazotized using a source of nitrous acid, typically sodium nitrite (B80452) in a strong acid like hydrobromic acid, at low temperatures. The resulting diazonium salt is then treated with a copper(I) bromide catalyst, which facilitates the replacement of the diazonium group with a bromine atom to afford the final product, this compound. This deaminative bromination is a well-established and reliable method for introducing bromine onto an aromatic ring. A patent describing the synthesis of 2,3,6-trichloropyridine (B1294687) from 2,6-dichloro-3-aminopyridine via a Sandmeyer reaction provides strong evidence for the viability of this approach for its bromo-analog. patsnap.com

| Step | Reactants | Reagents | Product | Key Considerations |

| 1. Nitration | 2,6-Dichloropyridine | Nitric Acid, Sulfuric Acid | 2,6-Dichloro-3-nitropyridine | Control of temperature is crucial to prevent over-nitration or side reactions. |

| 2. Reduction | 2,6-Dichloro-3-nitropyridine | Iron, Ammonium Chloride, Water/Alcohol | 3-Amino-2,6-dichloropyridine | The reaction is typically brought to reflux. prepchem.com |

| 3. Sandmeyer Reaction | 3-Amino-2,6-dichloropyridine | Sodium Nitrite, Hydrobromic Acid, Copper(I) Bromide | This compound | Low temperatures (0-5 °C) are essential during diazotization to prevent decomposition of the diazonium salt. |

Contemporary Advances in Direct and Indirect Synthesis of this compound

Modern synthetic efforts are focused on improving the efficiency, selectivity, and environmental footprint of the synthesis of this compound. These advancements primarily revolve around regioselective halogenation, precursor chemistry, and the application of green chemistry principles.

Regioselective Bromination and Chlorination Strategies

The regioselective introduction of bromine and chlorine atoms onto the pyridine ring is a key challenge and an area of active research. While the synthesis of this compound typically relies on the functionalization of a pre-existing dichloropyridine, direct halogenation strategies are being explored for related compounds. For instance, the regioselectivity of lithiation of various dichloropyridines can be controlled by the choice of reagents, allowing for subsequent electrophilic quenching with a bromine source. researchgate.net While not directly reported for 2,6-dichloropyridine to yield the 3-bromo derivative, this approach highlights a potential avenue for more direct syntheses.

The relative reactivity of the positions on the 2,6-dichloropyridine ring is a critical factor. The positions ortho and para to the nitrogen (positions 2, 6, and 4) are generally more susceptible to nucleophilic attack, while the meta positions (3 and 5) are more prone to electrophilic substitution. This inherent reactivity is exploited in the established nitration at the 3-position.

Green Chemistry Principles and Sustainable Synthesis of the Compound

Efforts to develop more sustainable synthetic routes are increasingly important. For the synthesis of this compound, this includes exploring alternatives to traditional, often hazardous, reagents and minimizing waste.

In the context of the Sandmeyer reaction, modern approaches aim to reduce the use of stoichiometric copper salts, which can lead to heavy metal waste. Catalytic systems with improved turnover numbers are a key focus. Furthermore, alternative diazotization methods that avoid the use of nitrite salts in strong acids are being investigated to enhance safety and reduce the formation of nitrogen oxide byproducts.

For the reduction of the nitro group, catalytic hydrogenation using a heterogeneous catalyst (e.g., palladium on carbon) is a greener alternative to the use of stoichiometric iron in acidic conditions, as it generates less inorganic waste. The choice of solvents is also a critical consideration, with a move towards more environmentally benign solvents.

Optimization of Reaction Parameters and Yield Enhancement Techniques

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters for each step of the established synthesis are outlined below.

| Step | Parameter | Optimized Conditions and Impact on Yield |

| Nitration | Temperature | Maintaining a low temperature during the addition of nitric acid minimizes the formation of byproducts and improves the regioselectivity for the 3-position. |

| Acid Ratio | The ratio of sulfuric acid to nitric acid can influence the reaction rate and the formation of the nitronium ion, the active electrophile. | |

| Reduction | Catalyst | The activity of the iron powder can be enhanced by pre-treatment with acid to remove any passivating oxide layer. |

| pH | Maintaining a slightly acidic to neutral pH during the reduction can improve the reaction rate and prevent the formation of undesired side products. prepchem.com | |

| Sandmeyer Reaction | Temperature | Strict temperature control below 5 °C during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt, which would significantly lower the yield. |

| Catalyst Concentration | The concentration of the copper(I) bromide catalyst can affect the rate of the substitution reaction. While often used in stoichiometric amounts, catalytic quantities can be effective, though may require longer reaction times or higher temperatures. | |

| Quenching | The method of quenching the reaction and isolating the product is important for maximizing the recovered yield. This often involves neutralization and extraction with a suitable organic solvent. |

Scale-Up Considerations for Laboratory to Preparative Synthesis of this compound

The transition from a laboratory-scale synthesis to a larger, preparative-scale production of this compound introduces several challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness.

Heat Management: The nitration and Sandmeyer reactions are highly exothermic. Effective heat dissipation is critical on a larger scale to maintain control over the reaction temperature and prevent runaway reactions. This may necessitate the use of jacketed reactors with efficient cooling systems and controlled addition rates of reagents.

Reagent Handling: The handling of large quantities of corrosive acids (sulfuric and nitric acid) and toxic reagents requires specialized equipment and stringent safety protocols.

Work-up and Purification: The work-up of large-scale reactions, including quenching, neutralization, and extraction, can be challenging. The choice of extraction solvent and the efficiency of the phase separation are important considerations. Purification of the final product on a large scale may require techniques such as distillation or recrystallization, which need to be optimized for throughput and efficiency.

Reactivity and Functionalization of 2 Bromo 3,6 Dichloropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for modifying 2-Bromo-3,6-dichloropyridine. The electron-withdrawing nature of the pyridine (B92270) nitrogen atom and the halogen substituents activates the ring for attack by nucleophiles.

The pyridine ring is activated towards nucleophilic attack at the positions ortho and para to the nitrogen atom (C2, C4, and C6). In this compound, the potential reaction sites for SNAr are the C2, C3, and C6 positions. The C3 position is meta to the nitrogen and thus significantly less activated, making substitution at this site unfavorable. The primary competition for nucleophilic attack is between the bromo-substituted C2 position and the chloro-substituted C6 position.

Several factors govern the selectivity of this displacement:

Electronic Activation : Both C2 and C6 positions are electronically activated by the ring nitrogen.

Leaving Group Ability : Generally, bromide is a better leaving group than chloride. However, in SNAr reactions, the rate-determining step is often the initial nucleophilic attack, not the departure of the leaving group.

Inductive Effects : The additional electron-withdrawing inductive effect of the adjacent 3-chloro substituent makes the C2 position more electrophilic and thus more prone to initial nucleophilic attack compared to the C6 position. stackexchange.com

Therefore, nucleophilic attack is generally favored at the C2 position, leading to the displacement of the bromide ion. The C6-chloro can be displaced under more forcing conditions, allowing for sequential functionalization.

Table 1: Predicted Regioselectivity in SNAr Reactions of this compound This is an interactive table. Click on the headers to sort the data.

| Position | Halogen | Electronic Activation | Other Factors | Predicted Reactivity |

|---|---|---|---|---|

| C2 | Bromo | Ortho to Nitrogen | Inductive effect from C3-Cl | Highest |

| C6 | Chloro | Ortho to Nitrogen | Less electrophilic than C2 | Intermediate |

| C3 | Chloro | Meta to Nitrogen | Deactivated | Lowest |

The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism.

Nucleophilic Addition : The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a halogen (preferentially C2). This step is typically the rate-determining step of the reaction. The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. researchgate.netresearchgate.net

Stabilization of the Intermediate : The negative charge of the Meisenheimer complex is delocalized over the pyridine ring and is effectively stabilized by the electron-withdrawing nitrogen atom. The remaining halogen substituents also contribute to the stabilization of this anionic intermediate.

Elimination of the Leaving Group : The aromaticity of the pyridine ring is restored by the expulsion of the halide leaving group (e.g., bromide from the C2 position). This second step is generally fast. researchgate.net

While the stepwise mechanism involving a distinct Meisenheimer intermediate is widely accepted, some studies suggest that certain SNAr reactions may proceed through a concerted mechanism where the Meisenheimer complex represents a transition state rather than a stable intermediate. researchgate.netresearchgate.net

The structure of the nucleophile and the reaction conditions, particularly the solvent, can have a significant impact on the regioselectivity of SNAr reactions on substituted dichloropyridines.

Steric Hindrance : Bulky nucleophiles may face steric hindrance when attacking the C2 position due to the adjacent chloro-substituent at C3. This can lead to an increased proportion of substitution at the less sterically encumbered C6 position. Studies on 3-substituted 2,6-dichloropyridines have shown that bulky substituents on the pyridine ring itself direct incoming nucleophiles towards the 6-position. researchgate.net

Solvent Effects : The choice of solvent can dramatically influence regioselectivity. For 3-substituted 2,6-dichloropyridines reacting with alkali metal alkoxides, non-polar, aprotic solvents with low hydrogen bond basicity have been found to favor substitution at the chlorine ortho to the 3-substituent (the C2 position). researchgate.netopenalex.org Conversely, solvents with a high capacity to act as hydrogen-bond acceptors can alter this preference. researchgate.net For example, the regioselectivity of a reaction in dichloromethane (DCM) could be switched by changing the solvent to dimethyl sulfoxide (DMSO). researchgate.net

Table 2: Influence of Nucleophile and Solvent on SNAr Regioselectivity This is an interactive table. Click on the headers to sort the data.

| Factor | Condition | Effect on Selectivity for this compound | Rationale |

|---|---|---|---|

| Nucleophile | Bulky / Sterically Hindered | May increase substitution at C6 | Steric hindrance from the C3-chloro group disfavors attack at C2. |

| Nucleophile | Small / Unhindered | Favors substitution at C2 | Electronic factors (inductive effect of C3-Cl) dominate. |

| Solvent | Non-polar, aprotic (e.g., Toluene) | Favors substitution at C2 | Stabilizes transition states leading to ortho-substitution. researchgate.netopenalex.org |

| Solvent | H-bond accepting (e.g., DMSO) | May increase substitution at C6 | Specific solvent-intermediate interactions can alter the energy landscape. researchgate.net |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations due to its distinct halogen atoms. The selectivity in these reactions is primarily dictated by the differing reactivity of the carbon-halogen bonds toward oxidative addition to the metal catalyst. baranlab.org

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide in the presence of a palladium catalyst, is highly chemoselective. The selectivity is governed by the rate of the initial oxidative addition step, which follows the general reactivity trend: C–I > C–Br >> C–Cl. yonedalabs.com

For this compound, this reactivity difference allows for highly selective mono-arylation or -alkylation at the C2-bromo position, leaving the two chloro substituents intact for subsequent transformations. nih.govrsc.org This selective coupling provides a strategic entry point to 2,3,6-trisubstituted pyridines. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to control the outcome. While selective mono-coupling at the C-Br bond is standard, exhaustive coupling conditions that replace all halogen atoms have also been developed for dichloropyridines, often requiring more active catalysts, stronger bases like LiOtBu, and higher temperatures. nih.gov

Table 3: General Conditions for Selective Suzuki-Miyaura Coupling at C2-Br This is an interactive table. Click on the headers to sort the data.

| Component | Example Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyzes the cross-coupling cycle. | nih.govharvard.edu |

| Organoboron Reagent | Arylboronic acids, Alkylboronic esters | Provides the coupling partner. | yonedalabs.comnih.gov |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species for transmetalation. | nih.govharvard.edu |

| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and facilitates the reaction. | nih.govnih.gov |

| Outcome | Selective coupling at C2-Br | High chemoselectivity due to differential C-X bond reactivity. | rsc.org |

The Stille coupling reaction involves the palladium-catalyzed reaction of an organic halide with an organostannane (organotin) compound. wikipedia.org Similar to the Suzuki-Miyaura reaction, the chemoselectivity of the Stille coupling is dictated by the relative rates of oxidative addition of the C-X bonds to the palladium(0) catalyst. libretexts.org

Consequently, the reaction of this compound with an organostannane will occur selectively at the more reactive C2-bromo position. This allows for the introduction of a wide variety of groups (aryl, heteroaryl, alkenyl, alkynyl) at this position while preserving the chlorine atoms for further functionalization. Studies on related polyhalogenated pyridines, such as 3,5-dibromo-2,6-dichloropyridine, confirm that Sonogashira and Suzuki couplings proceed selectively at the bromine positions before reacting at the chlorine positions, a principle that directly applies to Stille couplings of this compound. researchgate.netnih.gov

Table 4: General Conditions for Selective Stille Coupling at C2-Br This is an interactive table. Click on the headers to sort the data.

| Component | Example Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Catalyzes the cross-coupling cycle. | wikipedia.orglibretexts.org |

| Organostannane | R-Sn(Alkyl)₃ (e.g., Ph-SnBu₃) | Provides the coupling partner for transmetalation. | organic-chemistry.org |

| Ligand (optional) | PPh₃, AsPh₃ | Stabilizes the catalyst and modulates reactivity. | organic-chemistry.org |

| Solvent | Toluene, THF, DMF | Solubilizes reactants. | organic-chemistry.org |

| Outcome | Selective coupling at C2-Br | High chemoselectivity due to faster oxidative addition at the C-Br bond. | libretexts.org |

Negishi Coupling Utilizing Organozinc Reagents

The Negishi coupling is a powerful palladium- or nickel-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organozinc compounds and organic halides. wikipedia.org This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org In the context of this compound, the Negishi coupling offers a versatile method for the introduction of a wide range of organic substituents.

The chemoselectivity of the Negishi coupling on polyhalogenated pyridines is a key consideration. In substrates containing both bromine and chlorine atoms, the carbon-bromine bond is generally more susceptible to oxidative addition to the palladium(0) catalyst, making it the more reactive site for coupling. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. A study on the chemoselective transformations of a 2-bromo-6-chloropyridine C-nucleoside derivative demonstrated that palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (which shares mechanistic similarities with Negishi coupling), proceeded with good chemoselectivity at the position of the bromine atom. rsc.org This suggests that the Negishi coupling of this compound with an organozinc reagent would preferentially occur at the C-2 position, leaving the two chlorine atoms intact for potential subsequent functionalization.

Table 1: General Parameters for Negishi Coupling of Halopyridines

| Parameter | Description |

|---|---|

| Catalyst | Typically a palladium(0) complex such as Pd(PPh₃)₄ or a combination of a palladium(II) salt (e.g., Pd(OAc)₂) with a phosphine ligand. |

| Organozinc Reagent | Can be prepared from the corresponding organic halide and activated zinc. A variety of alkyl, aryl, and vinyl zinc reagents can be used. |

| Solvent | Anhydrous, polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly employed. |

| Temperature | Reactions are often carried out at room temperature to reflux temperatures, depending on the reactivity of the substrates. |

While specific research detailing the Negishi coupling of this compound is not abundant in the readily available literature, the established principles of cross-coupling chemistry on halopyridines provide a strong predictive framework for its reactivity.

Sonogashira Coupling for Alkynylation Reactions

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, which is a fundamental tool for the synthesis of substituted alkynes. wikipedia.org This reaction is valued for its mild reaction conditions and broad substrate scope.

In the case of this compound, the Sonogashira coupling would be expected to proceed selectively at the C-2 position due to the higher reactivity of the C-Br bond over the C-Cl bonds in palladium-catalyzed cross-coupling reactions. Research on the Sonogashira cross-coupling of a related isomer, 3,5-dibromo-2,6-dichloropyridine, has demonstrated that chemoselective mono- and dialkynylation can be achieved, highlighting the feasibility of such transformations on polychlorinated pyridine rings. nih.gov While the electronic and steric environment of this compound differs, the underlying principles of reactivity suggest that selective alkynylation at the C-2 position is a viable synthetic route.

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Halides

| Component | Example |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ |

| Copper Co-catalyst | CuI |

| Base | An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) |

| Solvent | THF, DMF, or the amine base itself |

| Alkyne | A wide variety of terminal alkynes can be used. |

The resulting 2-alkynyl-3,6-dichloropyridine would be a valuable intermediate for the synthesis of more complex heterocyclic systems.

Buchwald-Hartwig Amination and Related C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has become a cornerstone of modern medicinal chemistry due to its wide applicability in the synthesis of arylamines.

For this compound, the Buchwald-Hartwig amination offers a direct route to introduce amino functionalities. Consistent with other palladium-catalyzed cross-coupling reactions, the amination is expected to occur preferentially at the more reactive C-Br bond. This chemoselectivity allows for the synthesis of 2-amino-3,6-dichloropyridines, which can serve as versatile building blocks. Practical procedures for the Buchwald-Hartwig amination of 2-bromopyridines with various amines have been well-established, often employing a palladium catalyst in combination with a bulky electron-rich phosphine ligand and a strong base. researchgate.net

Table 3: Key Components of the Buchwald-Hartwig Amination

| Component | Role | Common Examples |

|---|---|---|

| Palladium Precatalyst | Source of the active Pd(0) catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Stabilizes the catalyst and facilitates the reaction steps | BINAP, XPhos, SPhos |

| Base | Deprotonates the amine and facilitates catalyst turnover | NaOtBu, K₂CO₃, Cs₂CO₃ |

| Amine | The nitrogen nucleophile | Primary and secondary alkyl or aryl amines |

The ability to selectively introduce an amino group at the 2-position of the this compound scaffold opens up avenues for further diversification of the molecule.

Other Advanced Cross-Coupling Strategies (e.g., Kumada, Hiyama)

Beyond the more commonly employed cross-coupling reactions, other powerful methods such as the Kumada and Hiyama couplings can also be considered for the functionalization of this compound.

The Kumada coupling utilizes a Grignard reagent as the nucleophile and is typically catalyzed by nickel or palladium complexes. wikipedia.org It is one of the earliest developed cross-coupling reactions and remains a valuable tool, particularly for the formation of C-C bonds with alkyl Grignard reagents. organic-chemistry.org Given the high reactivity of Grignard reagents, the functional group tolerance of the Kumada coupling can be more limited compared to other cross-coupling methods. However, for substrates that can tolerate the reaction conditions, it offers a direct and efficient route for C-C bond formation. As with other palladium- and nickel-catalyzed couplings, the reaction with this compound would be anticipated to occur at the C-2 position.

The Hiyama coupling employs an organosilane as the organometallic nucleophile in a palladium-catalyzed reaction. organic-chemistry.org A key feature of the Hiyama coupling is the activation of the organosilane, which is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base. wikipedia.org Organosilanes are generally stable, non-toxic, and easy to handle, making the Hiyama coupling an attractive alternative to other cross-coupling reactions. The reaction is compatible with a wide range of functional groups and has been successfully applied to the synthesis of complex molecules. wikipedia.org The chemoselective coupling at the C-Br bond of this compound is also expected in this case.

Electrophilic Aromatic Substitution and Related Functionalizations of the Pyridine Ring

The pyridine ring is generally considered an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electronic property makes it less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. The presence of three strongly electron-withdrawing halogen atoms (one bromine and two chlorines) in this compound further deactivates the pyridine ring, making classical EAS reactions challenging.

Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation typically require harsh conditions to proceed on pyridine itself, and on highly halogenated pyridines, the reactivity is even lower. The electrophile would need to be highly reactive, and the reaction conditions carefully optimized to overcome the deactivating effect of the halogens and the pyridine nitrogen. The directing effect of the substituents would also play a crucial role in determining the position of substitution, should the reaction occur. However, due to the significant deactivation of the ring, alternative strategies for functionalization, such as those involving metalation followed by quenching with an electrophile, are often more synthetically viable.

Reductive Dehalogenation and Selective Reduction Strategies

Reductive dehalogenation offers a pathway to selectively remove one or more halogen atoms from a polyhalogenated aromatic compound. This can be a useful strategy for synthesizing less halogenated derivatives or for introducing a hydrogen atom at a specific position. The relative ease of reduction of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl > C-F.

In the case of this compound, this reactivity trend suggests that the carbon-bromine bond at the 2-position would be the most susceptible to reductive cleavage. This would allow for the selective removal of the bromine atom to yield 3,6-dichloropyridine. Such a transformation could be achieved using various reducing agents, including catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source, or other methods like the use of zinc dust in the presence of an acid. The conditions would need to be carefully controlled to avoid the over-reduction and removal of the chlorine atoms.

Chemo-, Regio-, and Stereoselective Transformations on this compound

The presence of three different halogen atoms at distinct positions on the pyridine ring of this compound provides a rich platform for exploring selective chemical transformations.

Chemoselectivity in the context of this molecule primarily revolves around the differential reactivity of the C-Br and C-Cl bonds. As discussed in the context of various palladium-catalyzed cross-coupling reactions, the C-Br bond at the 2-position is significantly more reactive than the C-Cl bonds at the 3- and 6-positions. This allows for the selective functionalization at the C-2 position while leaving the chlorine atoms untouched. A systematic study on a related 2-bromo-6-chloropyridine nucleoside confirmed that cross-coupling reactions generally proceed with good chemoselectivity at the position of the bromine. rsc.org This principle is of paramount importance for the stepwise and controlled synthesis of polysubstituted pyridines.

Regioselectivity would become a key consideration if reactions were to be performed that could potentially react at either of the two chlorine atoms after the bromine has been functionalized or removed. The electronic environment of the C-3 and C-6 positions is different, which could lead to regioselective reactions under specific conditions. For instance, in nucleophilic aromatic substitution reactions on the resulting 3,6-dichloropyridine derivative, the regioselectivity would be dictated by the nature of the substituent at the 2-position and the reaction conditions.

Stereoselectivity is not an inherent feature of the planar this compound molecule itself. However, stereoselective transformations can be envisaged when introducing chiral moieties through the functionalization reactions described above. For example, the use of chiral ligands in a Buchwald-Hartwig amination or the coupling of a chiral organometallic reagent could lead to the formation of chiral products with a degree of stereocontrol. The pyridine core itself can also serve as a chiral ligand scaffold upon appropriate functionalization.

Reaction Mechanism Investigations for Key Derivatization Pathways of the Compound

The derivatization of this compound is primarily achieved through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Mechanistic investigations into these pathways are crucial for understanding the regioselectivity and reactivity of this versatile substrate. The interplay of electronic effects, steric hindrance, and the nature of the catalyst dictates the outcome of these transformations.

The reactivity of the carbon-halogen bonds in this compound is a key factor in its functionalization. Generally, in palladium-catalyzed cross-coupling reactions, the bond dissociation energy of the carbon-halogen bond plays a significant role, with the reactivity order being C-I > C-Br > C-Cl. mdpi.com Consequently, the C-Br bond at the C2 position is expected to be more reactive than the C-Cl bonds at the C3 and C6 positions.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The catalytic cycle for this reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.org

Transmetalation: Following oxidative addition, the resulting palladium(II) complex undergoes transmetalation. In this step, the organic group from the organoboron reagent is transferred to the palladium center, and the halide is transferred to the boron atom. This step typically requires the presence of a base to activate the organoboron species.

Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium center couple to form the new carbon-carbon bond, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. nih.gov

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. The mechanism is similar to that of the Suzuki-Miyaura coupling and also proceeds through a catalytic cycle involving a palladium catalyst.

Oxidative Addition: Similar to the Suzuki coupling, the first step is the oxidative addition of the this compound to the palladium(0) catalyst, again preferentially occurring at the C-Br bond.

Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the resulting palladium(II) complex. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex.

Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, which regenerates the palladium(0) catalyst.

The choice of ligand is critical in the Buchwald-Hartwig amination, as it influences the rates of both the oxidative addition and reductive elimination steps and can prevent the formation of undesired side products.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) provides another important pathway for the derivatization of this compound. The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). stackexchange.comyoutube.com

The mechanism of an SNAr reaction is a two-step addition-elimination process:

Nucleophilic Addition: A nucleophile attacks one of the electron-deficient carbon atoms bearing a halogen. In this compound, the C2 and C6 positions are activated towards nucleophilic attack due to their ortho and para relationship to the ring nitrogen. stackexchange.com This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and can be stabilized by the electronegative nitrogen atom. stackexchange.com

Elimination of the Leaving Group: In the second step, the leaving group (one of the halide ions) is expelled, and the aromaticity of the pyridine ring is restored. The relative ability of the halogens to act as leaving groups (I > Br > Cl > F) can influence the reaction rate. However, in many SNAr reactions, the initial nucleophilic attack is the rate-determining step. nih.gov

Table 1: Mechanistic Overview of Key Derivatization Pathways

| Reaction Pathway | Key Mechanistic Steps | Intermediates/Transition States | Factors Influencing Regioselectivity |

| Suzuki-Miyaura Coupling | Oxidative Addition, Transmetalation, Reductive Elimination | Palladium(II) intermediates | C-Br bond is more reactive than C-Cl. |

| Buchwald-Hartwig Amination | Oxidative Addition, Amine Coordination & Deprotonation, Reductive Elimination | Palladium(II)-amido complexes | Preferential reaction at the C-Br bond. |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophilic Addition, Elimination | Meisenheimer complex | Positions ortho and para to the ring nitrogen (C2 and C6) are activated. |

Applications of 2 Bromo 3,6 Dichloropyridine As a Strategic Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The unique substitution pattern of 2-bromo-3,6-dichloropyridine makes it an ideal starting material for the synthesis of a wide array of fused heterocyclic systems. The ability to selectively address the different halogen positions enables the stepwise construction of intricate polycyclic frameworks with high regiochemical control.

For instance, the bromine at the 2-position can be selectively displaced or involved in cross-coupling reactions, leaving the chloro groups at the 3- and 6-positions available for subsequent transformations. This sequential reactivity is crucial for building fused ring systems such as pyrido[2,3-b]pyrazines, which are of significant interest in medicinal chemistry and materials science. While direct examples utilizing this compound are not extensively documented in readily available literature, the principles of synthesizing such fused systems often involve the condensation of a substituted diaminopyridine with a 1,2-dicarbonyl compound. The strategic placement of functional groups, achievable from precursors like this compound, would be instrumental in directing the cyclization to the desired regioisomer.

The synthesis of various pyridine-fused heterocycles, such as furo[2,3-b]pyridines and pyrrolo[2,3-b]pyridines, often relies on the pre-functionalization of the pyridine (B92270) core. The chloro and bromo substituents on this compound can serve as handles for introducing the necessary functionalities to facilitate intramolecular cyclization reactions, leading to the formation of these complex heterocyclic scaffolds.

Intermediate in the Construction of Advanced Organic Molecules

Beyond the synthesis of fused heterocycles, this compound serves as a valuable intermediate in the assembly of a diverse range of advanced organic molecules. Its utility spans the creation of novel ligands for catalysis, precursors for functional materials, and as a key component in retrosynthetic planning.

The pyridine nucleus is a ubiquitous component of ligands in coordination chemistry and catalysis due to its strong coordinating ability with a wide range of metal centers. The substitution pattern of this compound offers multiple points for modification, allowing for the design and synthesis of novel ligand architectures.

For example, the bromo and chloro groups can be sequentially replaced with phosphine, amine, or other coordinating moieties through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. This allows for the construction of bidentate, tridentate, or even pincer-type ligands with well-defined geometries. The electronic properties of the resulting metal complexes can be fine-tuned by the nature of the substituents introduced, which in turn influences their catalytic activity and selectivity in various organic transformations. While specific examples detailing the synthesis of ligands directly from this compound are not prevalent in the surveyed literature, the general strategies for ligand synthesis using halogenated pyridines are well-established and directly applicable.

The development of novel organic functional materials, such as those for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors, often requires the synthesis of highly conjugated and electronically active molecules. The rigid pyridine core of this compound provides a robust scaffold upon which to build such materials.

Through transition metal-catalyzed cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings, aryl, heteroaryl, or acetylenic units can be introduced at the 2-, 3-, and 6-positions. This allows for the extension of the π-conjugated system in a controlled manner, leading to materials with tailored electronic and photophysical properties. For instance, the introduction of electron-donating and electron-accepting groups can lead to molecules with strong intramolecular charge transfer characteristics, which are desirable for applications in nonlinear optics and as emitters in OLEDs. The halogenated nature of this compound also opens up possibilities for its use in the synthesis of phosphorescent materials, where the heavy-atom effect of bromine and chlorine can promote intersystem crossing and enhance triplet emission.

Retrosynthetic analysis is a powerful strategy for devising synthetic routes to complex target molecules. This compound represents a valuable starting point in the retrosynthetic planning for highly substituted and polyfunctional pyridines. The differential reactivity of its halogen atoms allows for a logical and stepwise disconnection of the target molecule back to this readily available precursor.

For a target pyridine with three different substituents at the 2, 3, and 6 positions, a retrosynthetic approach could involve sequential cross-coupling or substitution reactions. For example, a Suzuki coupling at the more reactive 2-bromo position, followed by a nucleophilic aromatic substitution at the 6-chloro position, and finally another cross-coupling at the 3-chloro position would be a plausible synthetic strategy. This stepwise approach, enabled by the distinct reactivity of the halogens on the this compound scaffold, provides a high degree of control and flexibility in the synthesis of complex pyridine derivatives.

Role of this compound in Cascade Reactions and Multicomponent Transformations

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. The polyhalogenated nature of this compound makes it a promising candidate for incorporation into such transformations.

While specific, documented examples of cascade or multicomponent reactions directly involving this compound are scarce, its potential is evident. For instance, a domino reaction could be initiated by a selective reaction at one of the halogen positions, which then triggers a subsequent intramolecular cyclization involving a substituent introduced at another position. Similarly, in a multicomponent reaction, the different halogen atoms could react sequentially with different components in the reaction mixture, leading to the rapid assembly of a complex molecule. For example, a palladium-catalyzed MCR could potentially involve the sequential coupling of different nucleophiles to the three halogenated positions of the pyridine ring in a one-pot process. The development of such reactions would represent a significant advancement in the efficient synthesis of highly functionalized pyridine derivatives.

Advanced Spectroscopic and Structural Elucidation of this compound and its Derivatives

The comprehensive structural analysis of halogenated pyridines is crucial for understanding their reactivity and potential applications. This compound, a polysubstituted pyridine, presents a unique case for advanced spectroscopic investigation. This article details the application of sophisticated analytical techniques to elucidate the molecular structure, connectivity, and dynamics of this compound and its derivatives.

Future Directions and Emerging Research Avenues for 2 Bromo 3,6 Dichloropyridine Chemistry

Integration into Automated and High-Throughput Synthesis Platforms

The integration of 2-Bromo-3,6-dichloropyridine into automated and high-throughput synthesis platforms, particularly those utilizing flow chemistry, represents a significant leap forward in the rapid generation of compound libraries. researchgate.neteurekaselect.com Continuous flow processes offer superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for managing the often exothermic and rapid reactions of polyhalogenated heterocyles. researchgate.netamt.uk This precise control can lead to higher yields, improved safety, and reduced waste compared to traditional batch synthesis. eurekaselect.comuc.pt

For this compound, flow chemistry can facilitate the selective functionalization of its different halogen sites by allowing for precise temperature and residence time adjustments. This technology is ideal for exploring sequential cross-coupling reactions, where the bromine is displaced first, followed by selective reaction at one of the chlorine atoms. vcu.edu Automated platforms can systematically vary reactants, catalysts, and conditions, enabling the rapid exploration of chemical space and the discovery of novel derivatives with desirable properties. nih.gov This approach is particularly valuable in drug discovery and materials science, where large libraries of analogues are needed for structure-activity relationship (SAR) studies. nih.gov

| Parameter | Conventional Batch Synthesis | Automated Flow Synthesis | Advantages of Flow Synthesis for this compound |

|---|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes | Rapid library generation and process optimization. researchgate.net |

| Scalability | Challenging, often requires re-optimization | Straightforward, by extending run time | Seamless transition from discovery to production scales. vcu.edu |

| Safety | Risk of thermal runaway with exothermic reactions | Excellent heat transfer minimizes risks | Safer handling of energetic reactions common with polyhalogenated compounds. amt.uk |

| Selectivity | Difficult to control sequential reactions | Precise control over temperature and residence time | Enables chemoselective functionalization of Br vs. Cl sites. |

| Waste Generation | Higher solvent-to-product ratio | Reduced solvent usage and waste streams | Aligns with green chemistry principles for more sustainable processes. eurekaselect.com |

Exploration of Novel Reaction Chemistries and Sustainable Methodologies

Future research will increasingly focus on developing novel and sustainable methods for the transformation of this compound. globalresearchonline.net The principles of green chemistry, such as atom economy, use of safer solvents, and energy efficiency, are guiding the development of new synthetic protocols. nih.govijpsjournal.com For halogenated pyridines, this includes the use of microwave-assisted synthesis, solvent-free reaction conditions, and biocatalysis to minimize environmental impact. ijarsct.co.innih.govmdpi.comresearchgate.net

Microwave irradiation, for instance, can dramatically reduce reaction times and improve yields for cross-coupling and amination reactions involving this substrate. nih.govmdpi.com The development of catalytic systems that operate in greener solvents like water or ionic liquids is another promising avenue. benthamscience.com Furthermore, exploring metal-free cascade reactions could provide highly efficient pathways to complex, functionalized pyridines from simple starting materials. nih.gov These sustainable approaches not only reduce the environmental footprint of chemical synthesis but can also lead to more cost-effective and efficient manufacturing processes. researchgate.net

| Methodology | Conventional Approach | Sustainable (Green) Alternative | Potential Impact on this compound Chemistry |

|---|---|---|---|

| Heating | Oil bath, heating mantle (hours) | Microwave irradiation (minutes) nih.gov | Accelerated reaction rates, higher yields, reduced energy consumption. mdpi.com |

| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, supercritical fluids, or solvent-free conditions. ijarsct.co.inbenthamscience.com | Reduced environmental pollution and process hazards. |

| Catalysis | Stoichiometric reagents, precious metal catalysts | Recyclable catalysts, biocatalysis, earth-abundant metal catalysts. researchgate.net | Lower costs, reduced metal waste, and novel reactivity. |

| Process | Multi-step synthesis with isolation of intermediates | One-pot or tandem/cascade reactions nih.gov | Increased efficiency, reduced waste, and simplified purification. |

Opportunities in Photoredox and Electrochemistry Mediated Transformations

Photoredox and electrochemical methods are emerging as powerful tools for organic synthesis, offering unique reactivity pathways under mild conditions. acs.orgnih.gov These techniques rely on single-electron transfer (SET) processes to generate highly reactive radical intermediates that can participate in transformations difficult to achieve through traditional thermal methods. nih.govprinceton.edu For this compound, these approaches open up exciting possibilities for selective functionalization.

Visible-light photoredox catalysis, often employing ruthenium or iridium complexes, can be used to selectively activate the C-Br bond, which is typically more reducible than C-Cl bonds, for cross-coupling or dehalogenation reactions. semanticscholar.orgscispace.comresearchgate.net This allows for transformations that are orthogonal to traditional palladium-catalyzed methods. princeton.edu Similarly, electrochemistry provides a reagent-free method to control the reduction or oxidation potential of a reaction precisely. nih.gov This could enable the selective cleavage of one of the three C-X bonds or facilitate novel cyclization and addition reactions by generating pyridinyl radicals. acs.org These methods are inherently green as they often obviate the need for harsh reagents and operate at ambient temperature.

| Transformation Type | Mediator | Potential Application for this compound | Key Advantage |

|---|---|---|---|

| Reductive Dehalogenation | Photoredox or Electrochemistry | Selective removal of the bromine atom to yield 3,6-dichloropyridine. | Mild, highly selective C-Br bond cleavage. princeton.edu |

| Radical C-H Functionalization | Photoredox Catalysis | Direct introduction of alkyl or aryl groups at the C4 or C5 positions. | Avoids pre-functionalization steps, increasing step economy. acs.org |

| Reductive Cross-Coupling | Photoredox/Nickel Dual Catalysis | Coupling with alkyl halides or other sp³-hybridized partners. | Forms C(sp²)-C(sp³) bonds not readily accessible via traditional cross-coupling. nih.gov |

| Electrochemical Halogen Exchange | Electrochemistry | Replacing chlorine atoms with fluorine or other halogens. | Reagent-free method for modifying the halogen pattern. nih.gov |

Development of Structure-Reactivity Relationships in Novel Catalytic Systems Utilizing the Compound

A deeper understanding of the structure-reactivity relationships of this compound is crucial for designing selective and efficient catalytic transformations. The electronic and steric environment of each halogenated position (C2-Br, C3-Cl, C6-Cl) dictates its susceptibility to different reaction types, such as palladium-catalyzed cross-coupling, nucleophilic aromatic substitution (SNAr), and metalation. nih.govacs.org

Future research will focus on systematically quantifying these differences. For instance, in palladium-catalyzed reactions, the C-Br bond at the C2 position is expected to be the most reactive site for oxidative addition. rsc.org However, the reactivity of the C-Cl bonds at C3 and C6 will vary significantly; the C6 position is more activated towards both cross-coupling and SNAr due to its position alpha to the ring nitrogen, while the C3 position is considerably less reactive. acs.orgresearchgate.net Developing novel ligand and catalyst systems that can override these inherent reactivity biases will be a key research area. nih.gov For example, bulky ligands can direct catalysts to less sterically hindered positions, potentially enabling selective functionalization at the C3-Cl bond. Computational studies will play a vital role in predicting reactivity and guiding the rational design of these new catalytic systems.

| Position | Halogen | Expected Reactivity in Pd-Catalyzed Cross-Coupling | Expected Reactivity in SNAr | Rationale |

|---|---|---|---|---|

| C2 | Bromo | Highest | Moderate | Weaker C-Br bond energy; alpha to nitrogen activation. rsc.org |

| C6 | Chloro | Moderate | High | Strong C-Cl bond but highly activated by adjacent nitrogen. acs.org |

| C3 | Chloro | Lowest | Very Low | Meta to nitrogen, lacks strong electronic activation. researchgate.net |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-3,6-dichloropyridine?

- Methodological Answer : A stepwise halogenation approach is commonly employed. First, introduce chlorine atoms at positions 3 and 6 via electrophilic chlorination using Cl₂ in the presence of a Lewis acid catalyst (e.g., AlCl₃). Subsequent bromination at position 2 can be achieved using N-bromosuccinimide (NBS) under radical initiation or via directed ortho-metalation strategies. Monitor reaction progress using TLC and purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can the purity of this compound be validated after synthesis?

- Methodological Answer : Combine spectroscopic techniques for structural confirmation:

- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., downfield shifts for halogenated carbons).

- GC-MS : Confirm molecular ion peaks and rule out polyhalogenated byproducts.

- HPLC : Use a C18 column with acetonitrile/water mobile phase to assess purity (>95% by area) .

Q. What solvents and conditions are suitable for recrystallizing this compound?

- Methodological Answer : Recrystallize from a mixture of ethanol and water (7:3 v/v) at 60°C. Slow cooling to 4°C yields needle-like crystals. Avoid DMSO or DMF due to high boiling points, which complicate solvent removal .

Advanced Research Questions

Q. How to resolve regioselectivity conflicts during bromination of 3,6-dichloropyridine?

- Methodological Answer : Competing bromination at positions 2 vs. 4 can arise due to electronic effects. To favor position 2:

- Use sterically hindered bases (e.g., LDA) to direct deprotonation.

- Employ low temperatures (−78°C) to kinetically control reaction pathways.

- Validate regiochemistry via NOESY NMR or X-ray crystallography .

Q. Why do nucleophilic substitution reactions with this compound yield inconsistent results?

- Methodological Answer : Contradictions in yields may stem from competing elimination vs. substitution pathways. Mitigate this by:

- Using polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Adjusting base strength (e.g., K₂CO₃ for substitution, NaH for elimination).

- Monitoring intermediates via in situ IR spectroscopy to optimize reaction time .

Q. What strategies minimize byproduct formation in cross-coupling reactions involving this compound?

- Methodological Answer : For Suzuki-Miyaura couplings:

- Use Pd(PPh₃)₄ with aryl boronic acids in degassed THF/H₂O (9:1).

- Add Cs₂CO₃ to enhance transmetalation efficiency.

- Remove oxygen via freeze-pump-thaw cycles to prevent catalyst deactivation.

- Isolate byproducts (e.g., homocoupled dimers) via preparative HPLC .

Key Research Challenges

- Contradictions in Reaction Efficiency : Discrepancies in reported yields often arise from trace moisture or oxygen sensitivity. Use rigorous drying protocols (e.g., molecular sieves) and inert atmospheres .

- Structural Characterization : Differentiate positional isomers via 2D NMR (HSQC, HMBC) to confirm substitution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。